Cas no 5446-21-9 (Ethanone,1-[3-(acetyloxy)-4-chloro-2-methyl-1H-indol-1-yl]-)

Ethanone,1-[3-(acetyloxy)-4-chloro-2-methyl-1H-indol-1-yl]- structure
5446-21-9 structure
Product Name:Ethanone,1-[3-(acetyloxy)-4-chloro-2-methyl-1H-indol-1-yl]-
CAS No:5446-21-9
MF:C13H12ClNO3
MW:265.692282676697
CID:385142
PubChem ID:226580
Update Time:2025-04-19

Ethanone,1-[3-(acetyloxy)-4-chloro-2-methyl-1H-indol-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[3-(acetyloxy)-4-chloro-2-methyl-1H-indol-1-yl]-
    • (1-acetyl-4-chloro-2-methylindol-3-yl) acetate
    • 1-Acetyl-4-chlor-2-methyl-indoxyl-acetat
    • 1-acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate
    • 3-acetoxy-1-acetyl-4-chloro-2-methyl-indole
    • AC1L5EVE
    • AC1Q3P5X
    • AG-J-36576
    • AR-1C1324
    • CTK5A1122
    • NSC17190
    • 5446-21-9
    • DTXSID00280502
    • NSC-17190
    • Inchi: 1S/C13H12ClNO3/c1-7-13(18-9(3)17)12-10(14)5-4-6-11(12)15(7)8(2)16/h4-6H,1-3H3
    • InChI Key: YQKYLGIDCDFUAR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C(=C(C)N2C(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 265.05066
  • Monoisotopic Mass: 265.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 48.3Ų

Experimental Properties

  • Density: 1.3
  • Boiling Point: 384.4°Cat760mmHg
  • Flash Point: 186.3°C
  • Refractive Index: 1.587
  • PSA: 48.3
  • LogP: 3.18850
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